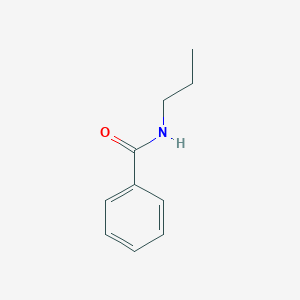
N-Propylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Propylbenzamide derivatives often involves reactions under specific conditions to achieve targeted molecular structures. For example, 2-(N-allylsulfamoyl)-N-propylbenzamide is synthesized via a tandem one-pot reaction under sonication, showcasing the compound's versatility in forming complex structures with significant intramolecular interactions (El mahmoudi et al., 2023).
Molecular Structure Analysis
The molecular structure of N-Propylbenzamide derivatives reveals the significance of intramolecular hydrogen bonding and crystal packing. For instance, the crystal structure analysis of N-(p-methoxy phenyl-3-propyl)-p-bromobenzamide highlights the molecule's polymorphism and the role of hydrogen bonds in forming molecular belts, indicating the structural versatility of N-Propylbenzamide derivatives (Yasuoka et al., 1969).
Chemical Reactions and Properties
N-Propylbenzamide derivatives participate in various chemical reactions, illustrating their reactivity and utility in organic synthesis. For example, heteroatom-directed metalation of N-propenylbenzamides shows regiospecific generation of highly reactive dilithiated species, leading to ortho-substituted primary benzamides upon reaction with electrophilic reagents (FisherLawrence et al., 1992).
Physical Properties Analysis
The physical properties of N-Propylbenzamide derivatives, such as crystalline forms and molecular orientations, are crucial for understanding their behavior in solid-state. For instance, the analysis of different crystalline polymorphs of N-(p-methoxy phenyl-3-propyl)-p-bromobenzamide provides insights into the molecular conformations and packing in crystals (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties of N-Propylbenzamide derivatives, including reactivity and interaction with various reagents, highlight the compound's significance in synthetic chemistry. The study on heteroatom-directed metalation of N-propenylbenzamides illustrates the compound's ability to undergo complex reactions, yielding ortho-substituted primary benzamides with excellent yields (FisherLawrence et al., 1992).
Wissenschaftliche Forschungsanwendungen
Behavioral and Toxicological Responses to Insect Repellents : N,N-diethyl-3-methylbenzamide (DEET) is studied for its effects on the behavioral and toxicological responses of the Rhodnius prolixus bug, a vector of Chagas disease. This study helps in understanding the impacts of insect repellents on specific insect species (Alzogaray, 2015).
Urinary Concentrations of Parabens and Male Reproductive Health : Research on parabens, including propyl paraben, investigates their relationship with male reproductive health. The study explores associations between urinary concentrations of parabens and serum hormone levels, semen quality, and sperm DNA damage (Meeker et al., 2010).
Photocatalytic Degradation of Propyzamide : Studies on photocatalytic degradation involve 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide), examining its decomposition in aqueous solutions using titanium dioxide and various adsorbent supports. This is relevant for environmental remediation and pollution control (Torimoto et al., 1996).
Conformational Equilibria in Benzamides : A study on the conformations of isopropyl groups in N,N‐diiso‐propylbenzamide and its analogues provides insights into the structural dynamics of these compounds, which is crucial for understanding their chemical and biological activities (Berg & Pettersson, 1985).
Biosensors Based on Benzamide Compounds : The development of a high-sensitivity biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes demonstrates the potential of benzamide compounds in electrochemical sensors for medical and environmental applications (Karimi-Maleh et al., 2014).
QSAR Models for Antiviral Activities : The use of quantitative structure-activity relationship (QSAR) models to predict the antiviral activities of novel N-phenylbenzamide compounds highlights their potential in drug discovery, especially for developing anti-viral medications (Bourass et al., 2016).
Memory Enhancers : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives are evaluated for their potential as memory enhancers and acetylcholinesterase inhibitors, indicating their application in treating cognitive disorders (Piplani et al., 2018).
Safety Assessment of Propyl Paraben : Studies on propyl paraben, a widely used preservative, focus on its safety profile, including its metabolism and potential allergenicity (Soni et al., 2001).
Eigenschaften
IUPAC Name |
N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZWXBMTHNHXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147142 | |
| Record name | Benzamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylbenzamide | |
CAS RN |
10546-70-0 | |
| Record name | N-Propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Propylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6G3GT6LN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


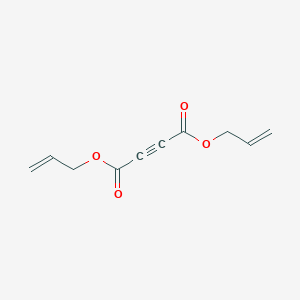
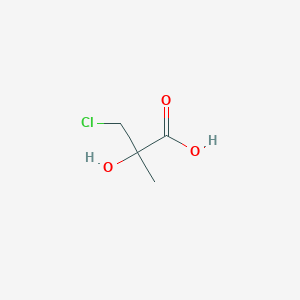

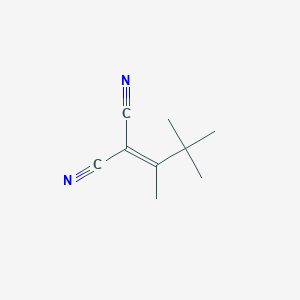
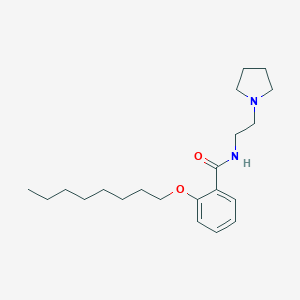
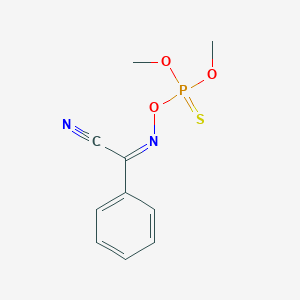
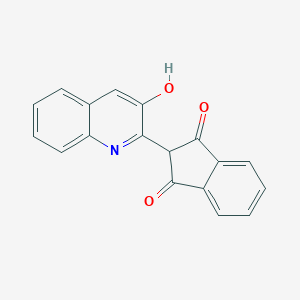
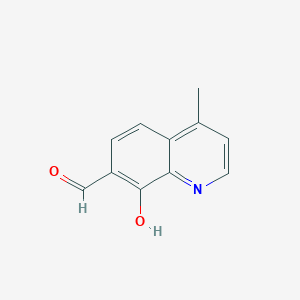
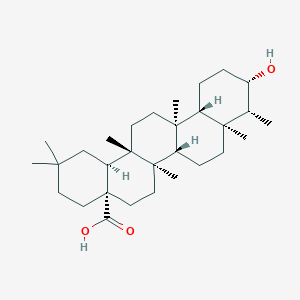
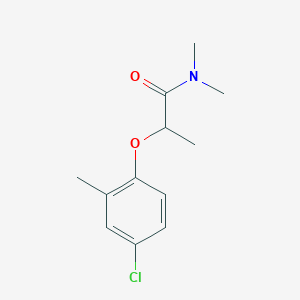
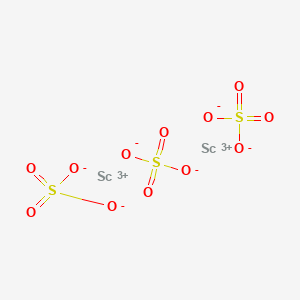

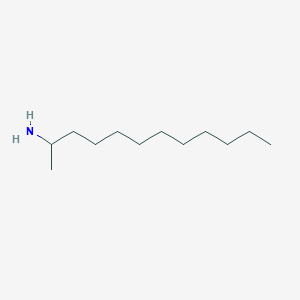
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)